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molecular formula C15H15ClN2O B2629085 6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide CAS No. 804502-00-9

6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

Cat. No. B2629085
M. Wt: 274.75
InChI Key: QAFGHXCIORRWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198454B2

Procedure details

6-Chloronicotinic acid (3.15 g), 4-isopropylaniline (2.73 mL) and triethylamine (5.6 mL) were dissolved in DMF (150 mL). 1-Hydroxybenzotriazole monohydrate (hereinafter to be abbreviated as HOBt.H2O) (3.22 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (hereinafter to be abbreviated as WSCI.HCl) (4.03 g) were added under ice-cooling. The mixture was stirred at room temperature for one day and the reaction mixture was partitioned between water and ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and ether was added to the residue. The precipitated solid was collected by filtration to give N-(4-isopropylphenyl)-6-chloropyridine-3-carboxamide (4.72 g).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH:11]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)([CH3:13])[CH3:12].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>CN(C=O)C.C(N(CC)CC)C>[CH:11]([C:14]1[CH:20]=[CH:19][C:17]([NH:18][C:6]([C:5]2[CH:4]=[N:3][C:2]([Cl:1])=[CH:10][CH:9]=2)=[O:8])=[CH:16][CH:15]=1)([CH3:13])[CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
2.73 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
4.03 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ether was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)NC(=O)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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